molecular formula C8H7ClN2 B1489436 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 930790-43-5

7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1489436
CAS RN: 930790-43-5
M. Wt: 166.61 g/mol
InChI Key: LJOHJVFZZKPMKE-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C8H7ClN2. It has a molecular weight of 166.61 . It is a brown solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The linear formula of 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine is C8H7ClN2 . More detailed structural information, such as the InChI code and key, can be found in the referenced material .


Physical And Chemical Properties Analysis

7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine is a brown solid . It has a molecular weight of 166.61 . More detailed physical and chemical properties were not available in the sources I found .

Scientific Research Applications

Medicine: Anticancer Therapy

The pyrrolopyridine scaffold, to which 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine belongs, has been identified as a core structure in several anticancer drugs . These compounds have shown inhibitory effects against specific kinases involved in cancer progression, making them promising candidates for the development of new anticancer therapies.

Analytical Chemistry: Ion Detection

Compounds with the pyrrolo[2,3-c]pyridine moiety have been utilized in analytical chemistry for the selective detection of ions. They are particularly effective in identifying Zn^2+ ions in the presence of other cations, including Cd^2+ and Hg^2+, which is crucial for environmental monitoring and industrial processes .

Material Science: Organic Synthesis

In material science, 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine serves as a building block for the synthesis of complex organic molecules. Its reactivity allows for the creation of novel materials with potential applications in electronics, photonics, and nanotechnology .

Environmental Science: Contaminant Analysis

The structural analogs of 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine are being explored for their role in environmental science, particularly in the analysis of contaminants. Their sensitivity to various environmental factors can aid in the detection of pollutants and contribute to the development of sustainable practices .

Biochemistry: Enzyme Inhibition

In biochemistry, this compound is part of research into enzyme inhibition. It’s being studied for its potential to affect pathways in lipid metabolism, which could lead to new treatments for diseases related to cholesterol and lipid transport .

Pharmacology: Receptor Tyrosine Kinase Inhibition

7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine and its derivatives have pharmacological significance due to their ability to inhibit receptor tyrosine kinases. This inhibition is crucial in the treatment of diseases where such enzymes are overactive, such as certain types of cancer .

Safety and Hazards

The safety data sheet (SDS) for 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine indicates that it should be stored at temperatures between 0-5°C . More detailed safety and hazard information was not available in the sources I found .

properties

IUPAC Name

7-chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-6-2-3-10-7(6)8(9)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOHJVFZZKPMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)Cl)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705341
Record name 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine

CAS RN

930790-43-5
Record name 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930790-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Vinylmagnesium bromide solution (1 M in THF, 111 mL, 111 mmol) was added dropwise at −78° C. to a solution of 2-chloro-3-nitro-6-picoline (6.19 g, 35.2 mmol) in THF (200 mL). The dry ice cooling bath was replaced by an ice/NaCl cooling bath, and the reaction mixture was allowed to reach RT over 18 h, then the reaction mixture was carefully treated with 20% aq. ammonium chloride solution (210 mL). The reaction mixture was extracted with ethyl acetate, the organic layer was dried (MgSO4), and evaporated. Chromatography of the residue (SiO2, heptane/ethyl acetate gradient) afforded the title compound (2.58 g, 44%). Orange solid, MS (EI) 166.1 (100, M+).
Quantity
111 mL
Type
reactant
Reaction Step One
Quantity
6.19 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Three
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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